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Triisononyl(methyl)ammonium methyl sulphate
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Overview
Description
Triisononyl(methyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C29H63NO4S and a molar mass of 521.87982 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triisononyl(methyl)ammonium methyl sulphate typically involves the quaternization of triisononylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
Triisononylamine+Methyl sulfate→Triisononyl(methyl)ammonium methyl sulphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Triisononyl(methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
Scientific Research Applications
Triisononyl(methyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of triisononyl(methyl)ammonium methyl sulphate involves its interaction with cell membranes and other biological structures. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is exploited in various applications, including antimicrobial formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(octadecyl)ammonium methyl sulphate: Similar in structure but with an octadecyl group instead of a triisononyl group.
Trimethyl(stearyl)ammonium methyl sulphate: Contains a stearyl group, differing in chain length and branching.
Uniqueness
Triisononyl(methyl)ammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties and reactivity. This uniqueness makes it suitable for specialized applications where other quaternary ammonium compounds may not be as effective.
Biological Activity
Triisononyl(methyl)ammonium methyl sulphate (TIMAMS) is a quaternary ammonium compound that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity, and applications in various fields.
Chemical Structure and Properties
TIMAMS is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound consists of three isononyl groups attached to a methylammonium ion, with a methyl sulfate group acting as the counterion.
Mechanisms of Biological Activity
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Antimicrobial Properties :
- TIMAMS exhibits significant antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis. Studies have shown that TIMAMS can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for disinfectant formulations .
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Cytotoxic Effects :
- Research indicates that TIMAMS can induce cytotoxic effects in certain cell lines. For instance, in vitro studies have demonstrated that TIMAMS can lead to apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The cytotoxicity appears to be dose-dependent and varies among different cell types.
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Toxicological Profile :
- A comprehensive toxicological assessment is crucial for understanding the safety profile of TIMAMS. Short-term repeated dose toxicity studies have been conducted, revealing adverse effects at higher concentrations. Specifically, doses exceeding 100 mg/kg body weight have shown significant toxicity in rodent models .
Case Studies
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Study on Antimicrobial Efficacy :
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of TIMAMS against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, highlighting its potential as a biocide in healthcare settings . -
Cytotoxicity Assessment :
A cytotoxicity study involving human cancer cell lines demonstrated that TIMAMS induced apoptosis at concentrations above 50 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .
Applications
- Disinfectants : Due to its antimicrobial properties, TIMAMS is being explored as an active ingredient in surface disinfectants.
- Pharmaceuticals : Its cytotoxic effects on cancer cells indicate potential applications in targeted cancer therapies.
- Agriculture : As a biocide, TIMAMS may serve as a pest control agent, although further studies are needed to evaluate its environmental impact.
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C27H57N1O4S |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Cytotoxicity | Induces apoptosis in cancer cell lines at >50 µM |
Toxicity Level | Significant at >100 mg/kg |
Properties
CAS No. |
84473-73-4 |
---|---|
Molecular Formula |
C29H64NO4S+ |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
methyl hydrogen sulfate;methyl-tris(7-methyloctyl)azanium |
InChI |
InChI=1S/C28H60N.CH4O4S/c1-26(2)20-14-8-11-17-23-29(7,24-18-12-9-15-21-27(3)4)25-19-13-10-16-22-28(5)6;1-5-6(2,3)4/h26-28H,8-25H2,1-7H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
ALYXTPDCYLCADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC[N+](C)(CCCCCCC(C)C)CCCCCCC(C)C.COS(=O)(=O)O |
Origin of Product |
United States |
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